molecular formula C19H25ClN4O4S B2917441 3-(1-((3-chlorophenyl)sulfonyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one CAS No. 2180010-62-0

3-(1-((3-chlorophenyl)sulfonyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one

Cat. No. B2917441
M. Wt: 440.94
InChI Key: HVFRUMUKYHANRA-UHFFFAOYSA-N
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Description

3-(1-((3-chlorophenyl)sulfonyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C19H25ClN4O4S and its molecular weight is 440.94. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Compounds similar to the specified chemical have been synthesized and characterized using various methods. For instance, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, a related compound, was synthesized and characterized, including X-ray crystallographic studies. The piperidine ring in such compounds generally adopts a chair conformation, and the geometry around the sulfur atom tends to be tetrahedral (Benakaprasad et al., 2007).

Potential Antimicrobial Applications

  • Derivatives of similar compounds have been investigated for their antimicrobial properties. For example, a series of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives showed significant antimicrobial activities against bacterial and fungal pathogens of tomato plants (Vinaya et al., 2009).

Anticancer and Antituberculosis Potential

  • Some compounds in this category have been evaluated for anticancer and antituberculosis activities. For example, [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives displayed promising in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis effects (Mallikarjuna et al., 2014).

Herbicidal Activity

  • Compounds with the [1,2,4]triazolo[1,5-a]pyridine moiety, similar to the specified chemical, have shown excellent herbicidal activity on a broad spectrum of vegetation at low application rates (Moran, 2003).

Potential for Diabetes Treatment

  • Derivatives of 1,2,4-triazoles, similar to the specified compound, have been synthesized and evaluated for their potential as drug candidates for type II diabetes. These derivatives showed potent inhibitory activity against the α-glucosidase enzyme, suggesting their potential in diabetes treatment (ur-Rehman et al., 2018).

properties

IUPAC Name

5-[1-(3-chlorophenyl)sulfonylpiperidin-3-yl]-4-cyclopropyl-2-(2-methoxyethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN4O4S/c1-28-11-10-23-19(25)24(16-7-8-16)18(21-23)14-4-3-9-22(13-14)29(26,27)17-6-2-5-15(20)12-17/h2,5-6,12,14,16H,3-4,7-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFRUMUKYHANRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)N(C(=N1)C2CCCN(C2)S(=O)(=O)C3=CC(=CC=C3)Cl)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1-((3-chlorophenyl)sulfonyl)piperidin-3-yl)-4-cyclopropyl-1-(2-methoxyethyl)-1H-1,2,4-triazol-5(4H)-one

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